
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound with an intriguing structure. Let’s break it down:
Benzyl group: A benzene ring attached to a methyl group.
Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom.
Pyrazole moiety: A five-membered heterocyclic ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. One common approach involves the condensation of a piperidine derivative with a pyrazole compound, followed by benzyl esterification. The reaction typically proceeds under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ the following steps:
Piperidine Derivative Synthesis: Start with a piperidine derivative (e.g., 4-(aminomethyl)piperidine).
Pyrazole Formation: React the piperidine derivative with hydrazine to form the pyrazole ring.
Benzyl Esterification: Introduce benzyl chloride or benzyl bromide to esterify the carboxylic acid group.
Chemical Reactions Analysis
Reactions::
Oxidation: Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo oxidation reactions, converting the benzyl group or the pyrazole moiety.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Scientific Research Applications
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate finds applications in:
Medicine: Potential drug candidates due to its unique structure and biological properties.
Chemical Biology: Studying cellular processes and interactions.
Industry: As a building block for more complex molecules.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
1H-Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.
Other pyrazole-containing drugs: E.g., metronidazole, which also contains a pyrazole moiety.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
benzyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c21-16-10-18-20(12-16)11-14-6-8-19(9-7-14)17(22)23-13-15-4-2-1-3-5-15/h1-5,10,12,14,21H,6-9,11,13H2 |
InChI Key |
GSXLZCYCZAIQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C=C(C=N2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




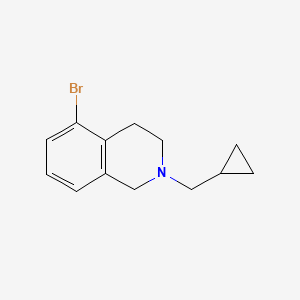
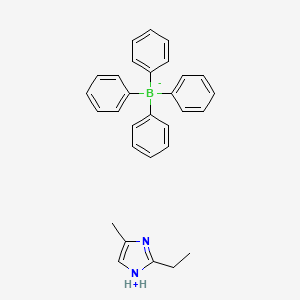
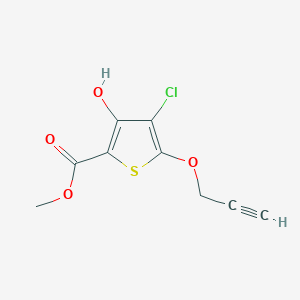

![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)
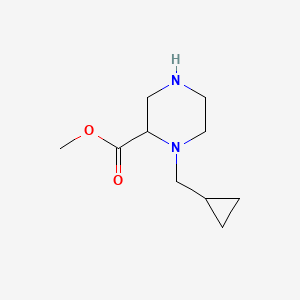

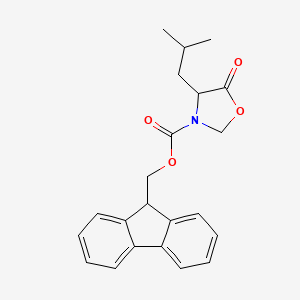
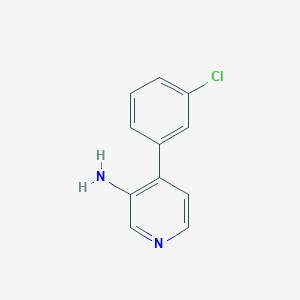
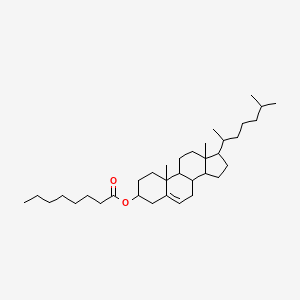
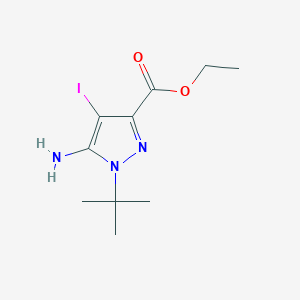
![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
